3-Phenoxymethyl-pyrido(3,4-e)(1,2,4)triazine
CAS No.: 55242-75-6
Cat. No.: VC17305836
Molecular Formula: C13H10N4O
Molecular Weight: 238.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 55242-75-6 |
|---|---|
| Molecular Formula | C13H10N4O |
| Molecular Weight | 238.24 g/mol |
| IUPAC Name | 3-(phenoxymethyl)pyrido[3,4-e][1,2,4]triazine |
| Standard InChI | InChI=1S/C13H10N4O/c1-2-4-10(5-3-1)18-9-13-15-12-8-14-7-6-11(12)16-17-13/h1-8H,9H2 |
| Standard InChI Key | PQTQRKSYRYRINV-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)OCC2=NC3=C(C=CN=C3)N=N2 |
Introduction
Structural and Molecular Characteristics
Core Architecture and Substituent Effects
The compound’s backbone consists of a pyrido[3,4-e][1, triazine system—a fused tricyclic structure integrating pyridine and triazine moieties. The phenoxymethyl group (-CH2-O-C6H5) at the 3-position introduces steric and electronic modifications compared to simpler analogs like 3-phenylpyrido[3,4-e] triazine . Key molecular parameters inferred from related structures include:
The phenoxymethyl group’s electron-donating ether oxygen may influence reactivity, such as modulating electrophilic substitution patterns or hydrogen-bonding capacity in biological systems .
Synthetic Methodologies
Precursor-Based Strategies
Synthesis of pyrido[3,4-e] triazine derivatives typically begins with functionalized pyridine intermediates. For example, 3-methylthio-1,1-dioxopyrido[4,3-e]-1,4,2-dithiazine serves as a precursor for aminoguanidine derivatives, which undergo cyclocondensation with carbonyl-containing reagents . Adapting this approach for 3-phenoxymethyl substitution would require:
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Precursor Modification: Introducing a phenoxymethyl group at the pyridine’s 3-position via nucleophilic aromatic substitution or Friedel-Crafts alkylation.
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Cyclocondensation: Reacting the modified precursor with a triazine-forming agent (e.g., amidines or hydrazines) under acidic or catalytic conditions .
A plausible route involves:
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Synthesis of 3-(chloromethyl)pyridine followed by reaction with phenol to yield 3-phenoxymethylpyridine.
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Functionalization with thiourea or guanidine derivatives to form the triazine ring.
Mechanistic Insights
Copper(II) catalysis, effective in forming 1,2,4-triazoles , may similarly facilitate triazine ring closure. The phenoxymethyl group’s steric bulk could necessitate optimized reaction times or temperatures compared to smaller substituents. For instance, refluxing in glacial acetic acid for 24–48 hours with copper(II) acetate might achieve satisfactory yields .
Physicochemical Properties and Stability
Thermal and Solubility Profiles
Based on the phenyl analog , 3-phenoxymethyl-pyrido[3,4-e] triazine likely exhibits:
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Thermal Stability: Decomposition above 300°C, with a melting point potentially obscured by decomposition.
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and poor solubility in water (LogP ~2.4).
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Spectroscopic Signatures:
Future Directions
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Synthetic Optimization: Screen catalysts (e.g., Cu(I)/Cu(II)) to improve cyclocondensation yields.
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Biological Screening: Prioritize assays against tyrosine kinases and antimicrobial panels.
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Computational Modeling: Predict ADMET profiles and target engagement using QSAR models.
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